Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

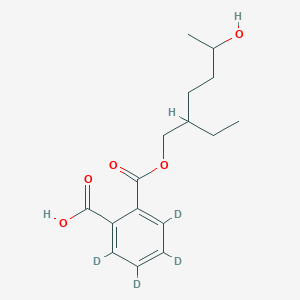

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477203 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679789-43-6 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4) is the deuterium-labeled form of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a prominent secondary metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP). Due to the ubiquitous nature of DEHP in various consumer and medical products, there is significant interest in its metabolic fate and potential toxicological effects. MEHHP, being a major oxidative metabolite, serves as a crucial biomarker for assessing human exposure to DEHP. The deuterated standard, MEHHP-d4, is an indispensable tool in analytical methodologies, particularly in mass spectrometry-based techniques, for the accurate quantification of MEHP in biological and environmental matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, metabolic pathways, and analytical methods pertaining to MEHHP-d4.

Chemical and Physical Properties

MEHHP-d4 is a stable, isotopically labeled compound that is essential for precise quantification in research and clinical settings. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈D₄O₅ | [1][2] |

| Molecular Weight | 298.37 g/mol | [1][2] |

| CAS Number | 679789-43-6 | [1] |

| Appearance | Colorless to light yellow oil | [2] |

| Purity (HPLC) | Typically >95% | |

| Isotopic Enrichment | ≥98% | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Conditions | Store at -20°C for long-term stability. |

Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP) to MEHHP

The biotransformation of DEHP in humans is a multi-step process primarily occurring in the liver. The metabolic pathway leading to the formation of MEHHP is a critical route for DEHP detoxification and elimination.

Caption: Metabolic pathway of DEHP to MEHHP and subsequent metabolites.

Experimental Protocols

Synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate

The synthesis of the non-deuterated analogue, MEHHP, provides a foundational methodology that can be adapted for the synthesis of MEHHP-d4 by utilizing deuterated precursors. The following is a generalized protocol based on established synthetic routes.

Materials:

-

Phthalic anhydride

-

2-ethylhexane-1,5-diol (or a deuterated analogue)

-

Pyridine (as solvent and catalyst)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Esterification: In a round-bottom flask, dissolve phthalic anhydride and 2-ethylhexane-1,5-diol in pyridine. The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the monoester.

-

Workup: After cooling, the reaction mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired Mono(2-ethyl-5-hydroxyhexyl) phthalate.

Note: For the synthesis of MEHHP-d4, a deuterated version of 2-ethylhexane-1,5-diol would be required.

Analytical Methodology: Quantification by LC-MS/MS

The quantification of MEHHP in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MEHHP-d4 as an internal standard.

Sample Preparation (Urine):

-

Enzymatic Hydrolysis: To measure total MEHHP (free and glucuronidated), urine samples are typically treated with β-glucuronidase to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites.

-

Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated to dryness and the residue reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Transitions | Precursor and product ion pairs specific for MEHHP and MEHHP-d4 are monitored in Multiple Reaction Monitoring (MRM) mode. |

Toxicological Significance

MEHHP is a metabolite of DEHP, a well-known endocrine-disrupting chemical. Exposure to DEHP has been associated with various adverse health effects, particularly on the reproductive system. The presence of MEHHP in biological samples is a direct indicator of DEHP exposure. Research has linked elevated levels of DEHP metabolites, including MEHHP, to altered hormone levels, decreased semen quality, and developmental issues. Therefore, the accurate measurement of MEHHP, facilitated by the use of MEHHP-d4, is crucial for toxicological risk assessment and understanding the impact of DEHP on human health.

Conclusion

This compound is an essential analytical standard for the precise quantification of the DEHP metabolite, MEHHP. This technical guide provides a summary of its chemical properties, an overview of the metabolic pathway from its parent compound, and generalized protocols for its synthesis and analysis. The use of MEHHP-d4 in analytical methods is paramount for advancing research into the environmental exposure and toxicological effects of DEHP, thereby aiding in the protection of public health.

References

MEHHP-d4 structure and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), a critical internal standard for the accurate quantification of phthalate metabolites in biological matrices.

Introduction

This compound (MEHHP-d4) is the deuterium-labeled analogue of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). MEHHP is a secondary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Due to the ubiquitous nature of DEHP, there is significant scientific interest in monitoring human exposure by measuring its metabolites in biological samples such as urine and serum. MEHHP-d4 serves as an ideal internal standard for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of MEHHP by correcting for matrix effects and variations during sample preparation and analysis.

Chemical Structure and Properties

MEHHP-d4 is structurally identical to MEHHP, with the exception of four deuterium atoms on the phenyl ring. This mass difference allows for its differentiation from the native MEHHP by a mass spectrometer, while maintaining nearly identical chemical and physical properties, such as extraction efficiency and chromatographic retention time.

Chemical Structure:

Quantitative Data

The key quantitative properties of MEHHP-d4 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H18D4O5 | [1] |

| Molecular Weight | 298.37 g/mol | [1] |

| Unlabeled CAS No. | 40321-99-1 | [1] |

| CAS Number | 679789-43-6 | [1] |

| SMILES | CC(O)CCC(CC)COC(C1=C(C([2H])=C([2H])C([2H])=C1[2H])C(O)=O)=O | [1] |

| Appearance | Colorless to light yellow oil | [1] |

Application in Experimental Protocols

MEHHP-d4 is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the biomonitoring of DEHP exposure. The following provides a representative experimental protocol for the quantification of MEHHP in human urine.

Experimental Protocol: Quantification of MEHHP in Urine by LC-MS/MS

Objective: To accurately measure the concentration of MEHHP in human urine samples using MEHHP-d4 as an internal standard.

Materials:

-

Human urine samples

-

MEHHP-d4 internal standard solution (concentration to be optimized)

-

MEHHP certified reference standard for calibration curve

-

β-glucuronidase (from E. coli)

-

Ammonium acetate buffer

-

Solid-phase extraction (SPE) cartridges

-

Methanol, Acetonitrile, and Water (HPLC or LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette 1 mL of urine into a clean polypropylene tube.

-

Spike the sample with a known amount of the MEHHP-d4 internal standard solution.

-

-

Enzymatic Deconjugation:

-

Add 500 µL of ammonium acetate buffer (pH 6.5) containing β-glucuronidase to each sample.

-

Incubate the samples at 37°C for 2 hours to hydrolyze the glucuronidated metabolites of MEHHP. In urine, phthalate metabolites are often present as glucuronide conjugates.[3]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing methanol followed by water.

-

Load the deconjugated urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes (MEHHP and MEHHP-d4) with methanol or acetonitrile.

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase starting condition for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid to aid ionization.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both MEHHP and MEHHP-d4.

-

-

Quantification:

-

Generate a calibration curve by analyzing known concentrations of the MEHHP standard spiked with the same amount of MEHHP-d4 internal standard as the samples.

-

Calculate the concentration of MEHHP in the urine samples by comparing the peak area ratio of MEHHP to MEHHP-d4 against the calibration curve.

-

Visualizations

Experimental Workflow for MEHHP Quantification

The following diagram illustrates the general workflow for the quantification of MEHHP in a biological sample using MEHHP-d4 as an internal standard.

Caption: Workflow for MEHHP analysis using an internal standard.

Metabolic Pathway of DEHP

The diagram below shows the metabolic pathway from the parent compound DEHP to its primary and secondary metabolites, including MEHHP.

Caption: Simplified metabolic pathway of DEHP.

References

Synthesis and Isotopic Labeling of MEHHP-d4: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and isotopic labeling of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4). This deuterated internal standard is crucial for the accurate quantification of MEHHP, a major oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), in various biological matrices. Understanding human exposure to DEHP is of significant interest due to its potential endocrine-disrupting properties.

Overview of MEHHP-d4

MEHHP-d4 is a stable isotope-labeled version of MEHHP where four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the native MEHHP but has a higher mass. This property makes it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of MEHHP-d4

| Property | Value |

| Molecular Formula | C₁₆H₁₈D₄O₅ |

| Molecular Weight | 298.37 g/mol |

| Appearance | Colorless to light yellow oil |

| Purity | Typically ≥95% |

| Isotopic Purity | Typically ≥98% |

Synthesis of MEHHP-d4

The synthesis of ring-deuterated MEHHP (MEHHP-d4) is based on the reaction of a suitable protected alcohol with phthalic anhydride-d4. While the full detailed experimental protocol from the primary literature by Gilsing et al. is not publicly available, the general synthetic strategy can be outlined based on published descriptions. The synthesis involves the esterification of an alcohol with a protected hydroxyl group, followed by deprotection and subsequent oxidation.

A plausible synthetic route is the acylation of a protected 2-ethylhexane-1,5-diol derivative with phthalic anhydride-d4, followed by deprotection.

Proposed Synthesis Scheme:

Caption: Proposed workflow for the synthesis of MEHHP-d4.

Quantitative Data for Synthesis

Specific quantitative data such as reaction yield and isotopic enrichment for the synthesis of MEHHP-d4 are detailed in the work by Gilsing et al. (2002, 2003, 2005). However, as the full text of these publications is not widely available, a summary of typical expected values is provided below.

| Parameter | Expected Value | Notes |

| Reaction Yield | High | Published descriptions suggest high-yielding transformation steps. |

| Chemical Purity | >97% | Based on reports citing the work of Gilsing et al.[1] |

| Isotopic Purity (d4) | ≥98% | Standard for commercially available deuterated internal standards. |

Experimental Protocols

The primary application of MEHHP-d4 is as an internal standard for the quantification of MEHHP in biological samples, most commonly urine. Below is a detailed protocol for the analysis of MEHHP in human urine using LC-MS/MS with an automated online solid-phase extraction (SPE) sample preparation method.

Protocol: Quantification of MEHHP in Human Urine using LC-MS/MS

1. Materials and Reagents:

-

Human urine samples

-

MEHHP-d4 internal standard solution (concentration to be optimized)

-

β-glucuronidase from E. coli

-

Ammonium acetate buffer (pH 6.5)

-

HPLC-grade water and acetonitrile

-

Formic acid

-

Online SPE system with a suitable cartridge (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Automated Online SPE):

-

Thaw frozen urine samples to room temperature.

-

Vortex and centrifuge the samples to pellet any precipitates.

-

To 100 µL of urine supernatant, add the MEHHP-d4 internal standard solution.

-

Add ammonium acetate buffer and β-glucuronidase to deconjugate the glucuronidated MEHHP.

-

Incubate the mixture (e.g., 37°C for 90 minutes).

-

The autosampler injects the sample onto the online SPE system.

-

The SPE cartridge is washed to remove interferences.

-

The analytes (MEHHP and MEHHP-d4) are eluted from the SPE cartridge and transferred to the analytical LC column.

3. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.

-

MS Detection: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for both MEHHP and MEHHP-d4 should be optimized.

4. Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of MEHHP to the peak area of MEHHP-d4 against the concentration of the MEHHP standards.

-

The concentration of MEHHP in the unknown urine samples is then calculated from this calibration curve.

Caption: Experimental workflow for urine analysis of MEHHP.

Signaling Pathway and Metabolic Context

MEHHP is a product of the metabolic breakdown of DEHP. Recent research has also implicated MEHHP in the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[2]

Metabolic Pathway of DEHP

DEHP is first hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is then further oxidized to form several secondary metabolites, including MEHHP, Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).

Caption: Metabolic pathway of DEHP to MEHHP and other metabolites.

MEHHP and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

MEHHP has been shown to activate the AHR pathway.[2] This activation is initiated by an increase in cellular tryptophan uptake and its conversion to kynurenine, which acts as an endogenous AHR ligand. Upon activation, the AHR translocates to the nucleus and induces the expression of target genes, including cytochrome P450 enzymes CYP1A1 and CYP1B1.[2] This pathway has been implicated in promoting the survival of uterine leiomyoma cells.[2]

Caption: MEHHP-mediated activation of the AHR signaling pathway.

References

- 1. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

CAS Number: 679789-43-6

This technical guide provides an in-depth overview of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 (MEHHP-d4), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). MEHHP is a significant secondary oxidative metabolite of the ubiquitous plasticizer, Di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and professionals in drug development and environmental health who are engaged in toxicological studies, human biomonitoring, and risk assessment of phthalates.

Introduction

Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) is a key biomarker of exposure to Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in various consumer products, including PVC plastics, medical devices, and food packaging materials. Due to its widespread use, human exposure to DEHP is common. Understanding the metabolism and toxicological profile of DEHP and its metabolites is of paramount importance for public health. MEHHP, being a prominent metabolite, serves as a reliable indicator of DEHP exposure. The deuterated analog, MEHHP-d4, is an indispensable tool for precise and accurate quantification of MEHHP in biological and environmental samples using isotope dilution mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 679789-43-6 |

| Molecular Formula | C₁₆H₁₈D₄O₅ |

| Molecular Weight | 298.37 g/mol |

| Appearance | Colorless to light yellow oil |

| Purity | Typically ≥97.0% |

Metabolism of Di(2-ethylhexyl) Phthalate (DEHP)

The metabolic pathway of DEHP is complex and involves several enzymatic steps, primarily occurring in the liver and intestines. The initial step is the hydrolysis of DEHP to Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol, catalyzed by lipases. MEHP is the primary and bioactive metabolite. Subsequently, MEHP undergoes further oxidation by cytochrome P450 (CYP) enzymes, particularly from the CYP2C family, as well as alcohol and aldehyde dehydrogenases, to form a series of secondary metabolites, including MEHHP.[1][2][3] This metabolic cascade is crucial for the detoxification and excretion of DEHP.

References

- 1. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 (MEHHP-d4). MEHHP-d4 is the deuterium-labeled form of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP), a primary oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Due to its isotopic labeling, MEHHP-d4 serves as an invaluable internal standard for the accurate quantification of MEHHP in biological and environmental samples. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require reliable sources and methodologies for the use of this compound.

Commercial Suppliers and Product Specifications

MEHHP-d4 is available from several reputable suppliers of chemical standards. The following tables summarize the currently available commercial offerings, providing key quantitative data to facilitate comparison and procurement.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Website |

| MedChemExpress | This compound | HY-133677S | --INVALID-LINK-- |

| Nordic Biosite | This compound | HY-133677S-500 | --INVALID-LINK-- |

| LGC Standards | This compound (Mixture of Diastereomers) | TRC-M542512 | --INVALID-LINK-- |

| Cambridge Isotope Laboratories, Inc. | Mono-(2-ethyl-5-hydroxyhexyl)phthalate (DEHP metabolite IX) (¹³C₄, 99%) 100 µg/mL in MTBE | CLM-6641-MT-1.2 | --INVALID-LINK-- |

Table 2: Product Specifications

| Supplier | Purity | Molecular Weight ( g/mol ) | Form | Package Size | Storage Temperature |

| MedChemExpress | Not specified | 298.37 | Not specified | 500 µg | Room temperature |

| Nordic Biosite | Not specified | 298.37 | Not specified | 500 µg | Room temperature |

| LGC Standards | >95% (HPLC) | 298.37 | Neat | Not specified | -20°C |

| Cambridge Isotope Laboratories, Inc. | 99% (¹³C₄) | 298.31 | Solution (100 µg/mL in MTBE) | 1.2 mL | +2°C to +8°C |

Experimental Protocols

MEHHP-d4 is predominantly utilized as an internal standard in isotope dilution mass spectrometry methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of phthalate metabolites in biological matrices such as urine.[1][2][3][4][5] The following is a generalized experimental protocol synthesized from established methodologies.

Objective: To quantify the concentration of MEHHP in human urine samples using MEHHP-d4 as an internal standard.

Materials:

-

Human urine samples

-

This compound (MEHHP-d4) internal standard solution

-

MEHHP calibration standards

-

β-glucuronidase from Helix pomatia

-

Ammonium acetate buffer (pH 6.5)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, and formic acid (LC-MS grade)

-

Deionized water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

To 100 µL of supernatant, add 50 µL of the MEHHP-d4 internal standard solution.

-

Add 50 µL of β-glucuronidase in ammonium acetate buffer to deconjugate the glucuronidated metabolites.[6]

-

Incubate the samples at 37°C for 90 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by deionized water.

-

Load the incubated urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient should be optimized to achieve baseline separation of MEHHP from other phthalate metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both MEHHP and MEHHP-d4.

-

Typical MRM transitions for MEHHP are m/z 293 -> 134 and for MEHHP-d4 are m/z 297 -> 138 (these may vary slightly depending on the instrument and specific labeled positions).

-

-

-

Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the MEHHP standard to the peak area of the MEHHP-d4 internal standard against the concentration of the MEHHP standard.

-

Calculate the concentration of MEHHP in the urine samples by interpolating the ratio of the native analyte to the internal standard from the calibration curve.

-

Visualizations

Procurement Workflow for a Chemical Standard

The following diagram illustrates a typical workflow for procuring a chemical standard like MEHHP-d4 for a research laboratory.

Role of MEHHP-d4 in the Analytical Workflow

The diagram below outlines the role of MEHHP-d4 as an internal standard in the analytical workflow for quantifying MEHHP in a biological sample.

References

- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

MEHHP-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), a deuterated internal standard crucial for the accurate quantification of MEHHP, a primary oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). This document outlines the physicochemical properties, analytical methodologies, and metabolic context of MEHHP-d4, serving as a vital resource for researchers in toxicology, environmental science, and drug metabolism.

Physicochemical Properties

The accurate use of MEHHP-d4 as an internal standard relies on a thorough understanding of its chemical and physical characteristics. The following table summarizes the key quantitative data for MEHHP-d4.

| Property | Value | Reference |

| Purity | 96.12% | [1] |

| Molecular Weight | 298.37 g/mol | [1] |

| Chemical Formula | C16H18D4O5 | [1] |

| CAS Number | 679789-43-6 | [1] |

| Appearance | Oil | [1] |

| Color | Colorless to light yellow | [1] |

| Storage | Store at room temperature for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. | [1] |

Metabolic Pathway of DEHP

MEHHP-d4 is the deuterated form of MEHHP, a significant metabolite of DEHP. Understanding the metabolic conversion of DEHP is essential for designing toxicokinetic and biomonitoring studies. The following diagram illustrates the major metabolic pathway from DEHP to its primary and secondary metabolites.

Experimental Protocols

The quantification of MEHHP in biological and environmental matrices typically involves the use of MEHHP-d4 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A common experimental workflow for the analysis of phthalate metabolites from urine samples is outlined below. This procedure involves enzymatic deconjugation followed by solid-phase extraction (SPE) to isolate the analytes of interest.

Detailed Methodologies:

-

Enzymatic Deconjugation: To measure total MEHHP (free and glucuronidated), urine samples are typically incubated with β-glucuronidase from Helix pomatia to hydrolyze the glucuronide conjugates.

-

Solid-Phase Extraction (SPE): After deconjugation, the sample is acidified and loaded onto a C18 SPE cartridge. The cartridge is then washed to remove interferences, and the analytes are eluted with a suitable organic solvent such as methanol or acetonitrile.

-

LC-MS/MS Analysis: The reconstituted extract is injected into an HPLC system coupled to a tandem mass spectrometer. Chromatographic separation is often achieved using a C18 column with a gradient elution of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and specific precursor-to-product ion transitions for both MEHHP and MEHHP-d4 are monitored using multiple reaction monitoring (MRM) for quantification.

Toxicokinetics

Studies in human volunteers have provided insights into the absorption, distribution, metabolism, and excretion of DEHP and its metabolites. After oral administration of deuterated DEHP (DEHP-d4), the primary metabolite, MEHP-d4, appears in the blood, with both free and glucuronidated forms detected.[2] The subsequent oxidative metabolites, including MEHHP, are then formed and primarily excreted in the urine.[2][3] The elimination half-life of MEHP has been estimated, providing valuable data for pharmacokinetic modeling.[3]

Conclusion

MEHHP-d4 is an indispensable tool for the accurate measurement of MEHHP, a key biomarker of DEHP exposure. This guide provides essential technical information to support researchers in their analytical and toxicological investigations. The provided data, metabolic pathway, and experimental workflow serve as a foundational resource for the robust assessment of human exposure to DEHP and its potential health implications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Methodological & Application

Quantification of Phthalate Metabolites in Human Urine using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with MEHHP-d4

Application Note and Protocol

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Human exposure to phthalates is widespread and has been associated with a range of adverse health effects, including endocrine disruption and reproductive abnormalities.[1] Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a prominent oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), one of the most common phthalates.[2][3] Accurate quantification of MEHHP in biological matrices such as urine is crucial for assessing human exposure to DEHP.

This application note provides a detailed protocol for the quantification of MEHHP in human urine using a robust and sensitive method based on isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The use of a deuterated internal standard, Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][4]

Principle

The method involves the enzymatic hydrolysis of conjugated phthalate metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the native analyte (MEHHP) to its corresponding stable isotope-labeled internal standard (MEHHP-d4).

Experimental Workflow

Figure 1. A generalized workflow for the quantification of MEHHP in urine.

Materials and Reagents

-

Standards: MEHHP and MEHHP-d4 (MedChemExpress or equivalent)[2]

-

Enzyme: β-glucuronidase from E. coli

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetic acid (glacial), Formic acid

-

Buffers: Ammonium acetate

-

SPE Cartridges: C18 or equivalent polymeric sorbent

-

Urine Samples: Collected in phthalate-free containers and stored at -80°C until analysis.[5][6]

Detailed Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MEHHP and MEHHP-d4 in methanol to prepare individual stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the MEHHP intermediate stock solution into a phthalate-free matrix (e.g., synthetic urine or water). The concentration range should encompass the expected levels in the samples.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of MEHHP-d4 in methanol.

Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[5]

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the MEHHP-d4 internal standard spiking solution to each sample, vortex to mix.

-

Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase (≥200 U/mL).[5]

-

Incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[5][7]

-

After incubation, centrifuge the samples to pellet any precipitates.

Solid-Phase Extraction (SPE)

-

Condition the SPE cartridges by passing methanol followed by water.

-

Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent, such as methanol or dichloromethane.[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

HPLC-MS/MS Analysis

The following tables summarize typical instrumental conditions for the analysis of MEHHP.

Table 1: HPLC Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 RRLC or equivalent[8] |

| Column | C18 reversed-phase, e.g., 150 mm × 2.1 mm, 5 µm[5] |

| Column Temperature | 40°C[5] |

| Mobile Phase A | 0.1% Acetic Acid in Water[5] |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Gradient Program | |

| 0-2 min | 95% A, 5% B |

| 2-8 min | Linear gradient to 5% A, 95% B |

| 8-10 min | Hold at 5% A, 95% B |

| 10.1-12 min | Return to 95% A, 5% B (re-equilibration) |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Quattro Micro, Agilent 6400 Series)[5][8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for MEHHP and MEHHP-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| MEHHP | 291.0 | 121.0 | 100 | -22 |

| MEHHP-d4 | 297.0 | 124.9 | 100 | -26 |

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.[4]

Data Analysis and Quantification

-

Integrate the chromatographic peaks for both MEHHP and MEHHP-d4.

-

Calculate the peak area ratio of MEHHP to MEHHP-d4 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of MEHHP in the urine samples by interpolating their peak area ratios from the calibration curve.

-

The final concentration is typically reported in ng/mL and may be adjusted for urinary dilution using specific gravity or creatinine levels.[10]

Quantitative Data Summary

The following table presents a summary of quantitative data for MEHHP from various studies, demonstrating the typical concentration ranges observed in human urine.

Table 4: Summary of MEHHP Concentrations in Human Urine from Selected Studies

| Study Population | Number of Samples | Detection Rate (%) | Median Concentration (ng/mL) | Geometric Mean (ng/mL) |

| General Population (Area unspecified)[5] | 84 | - | - | - |

| General Population (Urine extract)[9] | - | 100 | 5.9 | - |

| Women Undergoing Medically Assisted Reproduction[6] | 303 pregnancies | >99 | 11.2 | 10.9 |

| First-time Mothers (Sweden, 2019-2021) | 110 | 100 | 10 | 10 |

Signaling Pathway Visualization

MEHHP has been shown to activate the Aryl Hydrocarbon Receptor (AHR) pathway, which is involved in cellular responses to environmental toxins. The following diagram illustrates a simplified representation of this pathway.[3]

Figure 2. Simplified AHR signaling pathway activated by MEHHP.

Conclusion

The described HPLC-MS/MS method using MEHHP-d4 as an internal standard provides a reliable, sensitive, and accurate means for quantifying MEHHP in human urine. This protocol is suitable for researchers, scientists, and drug development professionals involved in exposure assessment, toxicological studies, and epidemiological research related to phthalates. The use of isotope dilution minimizes analytical variability, ensuring high-quality data for understanding the potential health risks associated with DEHP exposure.

References

- 1. s4science.at [s4science.at]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for MEHHP-d4 in Human Biomonitoring Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its higher concentration in urine compared to the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), MEHHP is considered a more sensitive and reliable biomarker for assessing human exposure to DEHP.[1][2][3][4] Deuterium-labeled MEHHP (MEHHP-d4) serves as an ideal internal standard for analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of MEHHP in biological samples.[5][6] These application notes provide detailed protocols for the use of MEHHP-d4 in human biomonitoring studies.

Metabolic Pathway of DEHP

The metabolic conversion of DEHP in the human body is a multi-step process. Initially, DEHP is hydrolyzed to its primary metabolite, MEHP. MEHP then undergoes further oxidation to form several secondary metabolites, including MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[1][7][8] These oxidative metabolites are more polar and are readily excreted in the urine, primarily as glucuronide conjugates.[2][9]

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov.tw [fda.gov.tw]

- 7. researchgate.net [researchgate.net]

- 8. Figure 3-1, Metabolic Pathway of DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Review of Biomonitoring of Phthalate Exposures | MDPI [mdpi.com]

Application Note: A Robust Protocol for the Quantification of Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) in Human Urine using a Deuterated Internal Standard and LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction

Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1] Due to the potential for DEHP to act as an endocrine disruptor, accurate measurement of its metabolites in biological matrices is crucial for assessing human exposure.[1][2] Urine is the preferred matrix for measuring phthalate metabolites due to non-invasive collection and higher metabolite concentrations compared to blood.[3][4]

This application note provides a detailed protocol for the sample preparation and quantification of MEHHP in human urine. The method incorporates enzymatic hydrolysis to measure the total concentration (free and glucuronidated) of the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[5][6] Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy, employing a deuterated MEHHP internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[7][8]

Metabolic Pathway of DEHP

Following exposure, DEHP is rapidly metabolized in the body. It is first hydrolyzed by lipases to mono-(2-ethylhexyl) phthalate (MEHP).[4] MEHP is then further oxidized to form several secondary metabolites, including MEHHP, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), which are then excreted, primarily in urine, largely as glucuronide conjugates.[7][9]

Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.

Experimental Protocols

This protocol details the necessary steps for sample preparation from human urine for MEHHP analysis.

3.1. Materials and Reagents

-

Standards: MEHHP analytical standard, Deuterated MEHHP internal standard (e.g., MEHHP-d4).

-

Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid.

-

Reagents: Ammonium acetate, β-glucuronidase (from Helix pomatia or recombinant).

-

Supplies: Polypropylene tubes, volumetric flasks, pipettes, SPE cartridges (e.g., Oasis HLB or equivalent polymeric sorbent), nitrogen evaporator, autosampler vials.

3.2. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of MEHHP and deuterated MEHHP in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1.0 mg/mL.[3] Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the MEHHP stock solution in acetonitrile/water to create calibration standards at concentrations spanning the expected sample range (e.g., 0.5 - 100 ng/mL).

-

Internal Standard (IS) Spiking Solution: Dilute the deuterated MEHHP stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be added to all samples, calibrators, and QCs.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking pooled urine from a control population.

3.3. Urine Sample Preparation Protocol

The workflow involves enzymatic deconjugation, solid-phase extraction, and concentration.[6]

-

Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix thoroughly. Transfer a 1.0 mL aliquot of each urine sample, calibration standard, and QC to a clean polypropylene tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the deuterated MEHHP IS spiking solution to every tube. Vortex briefly.

-

Enzymatic Hydrolysis (Deconjugation):

-

Sample Cleanup (Solid-Phase Extraction - SPE): Automated SPE is recommended for higher reproducibility.[5][12][13]

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the entire hydrolyzed sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove salts and polar interferences.

-

Elution: Elute the analytes from the cartridge with 3 mL of acetonitrile or methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

Caption: Step-by-step workflow for MEHHP sample preparation from urine.

3.4. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[3]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Typical transitions for MEHHP and its deuterated standard are:

Data Presentation

The use of a deuterated internal standard allows for accurate quantification. The performance of such methods is characterized by key validation parameters, summarized below from published literature.

Table 1: Performance Characteristics of Analytical Methods for MEHHP.

| Matrix | Extraction Method | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Urine | Online SPE | HPLC-MS/MS | 0.11 - 0.90 | Not Specified | ~100% | [11] |

| Serum | Column-Switching | LC-MS/MS | 0.15 | 0.45 | 93.9 - 99.4 | [3] |

| Urine | Column-Switching | LC-MS/MS | 0.35 | 1.05 | 94.6 - 100.8 | [3] |

| Serum | Automated SPE | HPLC-MS/MS | Low ng/mL range | Not Specified | 80 - 99% | [13] |

| Urine | SPE | HPLC-APCI-MS/MS | 2.0 | Not Specified | Not Specified | [7] |

| Urine | Not Specified | LC-MS/MS | 0.02 - 1.0 | 0.02 - 1.0 | 74.3 - 117.5% | [14] |

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-APCI-MS/MS: High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry.

Conclusion

This application note outlines a comprehensive and robust method for the preparation and analysis of the DEHP metabolite MEHHP in human urine. The protocol, which combines enzymatic hydrolysis, solid-phase extraction, and isotope dilution LC-MS/MS, provides the high sensitivity and accuracy required for human biomonitoring studies.[12] The use of a deuterated internal standard is critical for correcting analytical variability, ensuring reliable quantification of MEHHP to assess human exposure to DEHP.[8] Automation of the solid-phase extraction step is highly recommended to improve throughput and reproducibility for large-scale epidemiological research.[5]

References

- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of MEHHP-d4 in Environmental Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2][3][4] Due to the widespread use of DEHP in various consumer products, it and its metabolites are frequently detected in environmental matrices, including water. Monitoring MEHHP levels in environmental water is crucial for assessing the extent of DEHP contamination and understanding its potential impact on ecosystems and human health. Elevated levels of MEHHP may be indicative of a significant toxic burden from phthalates.[1] This document provides detailed application notes and protocols for the quantitative analysis of MEHHP in environmental water samples using a robust and sensitive method involving solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with MEHHP-d4 serving as an internal standard for accurate quantification.

Principle

This analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, MEHHP-d4, is added to the water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte of interest (MEHHP) and the internal standard, while removing interfering matrix components. The extracted sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation resolves MEHHP from other compounds, and the mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratios of the parent and product ions of both MEHHP and MEHHP-d4. The concentration of MEHHP in the original sample is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.

Metabolic Pathway of DEHP

The formation of MEHHP is a key step in the metabolism of DEHP. Understanding this pathway is important for interpreting the environmental occurrence and toxicological significance of this metabolite.

Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.

Experimental Workflow

The overall workflow for the analysis of MEHHP in environmental water samples is depicted below.

Caption: Workflow for MEHHP analysis in water.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phthalate metabolites in water samples. These values can be used as a reference for method validation and performance monitoring.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |

| MEHHP | 0.19 - 1.9 | 0.5 - 5.0 | [5][6] |

| MEOHP | 1.4 | - | [6] |

| MEHP | 0.24 - 3.98 | - | [5] |

| Phthalates (general) | 310 - 410 | - | [7] |

Table 2: Recovery and Precision Data

| Analyte | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Phthalate Metabolites | - | 70 - 110 | <15 | [5] |

| Phthalates (general) | 30 - 3000 | 82.4 - 123.6 | 0.4 - 7.8 (interday) | [7] |

| Phthalates (general) | 100 - 200 | >53 | - | [7] |

| Phthalates (in beverages) | - | 97.93 - 100.23 | - | [8] |

Experimental Protocols

Materials and Reagents

-

Standards: MEHHP and MEHHP-d4 analytical standards (≥98% purity).

-

Solvents: HPLC-grade or equivalent purity methanol, acetonitrile, ethyl acetate, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium acetate.

-

SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).

-

Glassware: Amber glass bottles for sample collection, volumetric flasks, pipettes, and autosampler vials.

-

Gases: High-purity nitrogen for solvent evaporation.

Sample Collection and Preservation

-

Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.

-

Fill the bottles to the top, leaving no headspace, to reduce volatilization.

-

If not analyzed immediately, store the samples at 4°C and analyze within 7 days. For longer storage, freeze at -20°C.

Standard Solution Preparation

-

Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of MEHHP and MEHHP-d4 in 10 mL of methanol in separate volumetric flasks.

-

Intermediate Stock Solutions (10 mg/L): Dilute the primary stock solutions 1:100 with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions with methanol/water (e.g., 50:50, v/v) to achieve a concentration range relevant for environmental samples (e.g., 1, 5, 10, 50, 100, 500 ng/L).

-

Internal Standard Spiking Solution (e.g., 100 µg/L): Prepare a solution of MEHHP-d4 in methanol for spiking the samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Allow water samples to reach room temperature. If samples contain suspended solids, filter them through a 0.45 µm glass fiber filter.

-

Spiking: To a 500 mL water sample, add a known amount of the MEHHP-d4 internal standard spiking solution (e.g., 50 µL of a 100 µg/L solution to achieve a final concentration of 10 ng/L). Mix thoroughly.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 6 mL of ethyl acetate.

-

Wash with 6 mL of methanol.

-

Equilibrate with 6 mL of reagent water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-treated and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 6 mL of a methanol/water solution (e.g., 35:65, v/v) to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained analytes with 5 mL of ethyl acetate into a clean collection tube.

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A linear gradient starting with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MEHHP: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (for confirmation).

-

MEHHP-d4: Precursor ion > Product ion.

-

-

Optimize MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum sensitivity for each analyte.

-

Data Analysis and Quantification

-

Integrate the peak areas for the specific MRM transitions of MEHHP and MEHHP-d4.

-

Calculate the peak area ratio of MEHHP to MEHHP-d4 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Determine the concentration of MEHHP in the samples by interpolating their peak area ratios from the calibration curve.

-

The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final reconstitution volume.

Quality Control

-

Method Blank: Analyze a reagent water sample carried through the entire sample preparation and analysis procedure to check for contamination.

-

Laboratory Control Spike (LCS): Analyze a reagent water sample spiked with a known concentration of MEHHP to assess method accuracy and recovery.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a duplicate environmental sample spiked with a known concentration of MEHHP to evaluate matrix effects and precision.

-

Internal Standard Response: Monitor the peak area of MEHHP-d4 in all samples and standards. A significant deviation from the average response may indicate a problem with the sample preparation or instrument performance.

References

- 1. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Exposome-Explorer - Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound) [exposome-explorer.iarc.fr]

- 3. ewg.org [ewg.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application of MEHHP-d4 in Food Contact Material Studies: Application Notes and Protocols

Introduction

Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer used in a variety of food contact materials (FCMs), particularly polyvinyl chloride (PVC). While regulatory focus is often on the migration of the parent phthalate, DEHP, into food, the presence of its metabolites, such as MEHHP, in FCMs as impurities or degradation products, and their potential to migrate, is an area of increasing interest for comprehensive safety assessments. The use of a stable isotope-labeled internal standard, such as MEHHP-d4, is crucial for the accurate and precise quantification of MEHHP in food simulants or food matrices. This application note provides a detailed protocol for the determination of MEHHP in food simulants using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry (ID-MS), which is a gold standard for quantitative analysis. A known amount of the isotopically labeled internal standard, MEHHP-d4, is added to the sample (food simulant) at the beginning of the analytical procedure. The MEHHP-d4 serves as a surrogate for the native MEHHP, compensating for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. The concentration of MEHHP in the sample is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.

Data Presentation

The following table summarizes typical performance data for the analysis of MEHHP using an LC-MS/MS method with an isotopically labeled internal standard. While this data is often generated in the context of biological matrices, it is representative of the performance achievable in food simulant analysis.

| Parameter | Value | Reference Matrix |

| Limit of Detection (LOD) | 0.11 - 0.28 ng/mL | Acetonitrile:water |

| Limit of Quantification (LOQ) | 0.24 - 0.58 ng/mL | Acetonitrile:water |

| Recovery | 79 - 102% | Urine |

| Matrix Effect | 90 - 105% | Urine |

| Table 1: Typical performance characteristics for the analysis of MEHHP using isotope dilution LC-MS/MS.[1] |

Experimental Protocols

Materials and Reagents

-

Standards:

-

MEHHP (native) analytical standard

-

MEHHP-d4 (deuterated) internal standard

-

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Food Simulants (as per Commission Regulation (EU) No 10/2011):

-

Simulant A: 10% ethanol (v/v) in water

-

Simulant B: 3% acetic acid (w/v) in water

-

Simulant D1: 50% ethanol (v/v) in water

-

Simulant E: Olive oil or other fatty food simulant

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of native MEHHP and MEHHP-d4 in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate MEHHP stock solution with the appropriate food simulant or initial mobile phase. The concentration range should bracket the expected sample concentrations.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the intermediate MEHHP-d4 stock solution with methanol.

Sample Preparation (for Aqueous Food Simulants)

-

Spiking: To a 5 mL aliquot of the food simulant sample, add a known amount of the MEHHP-d4 internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution).

-

Acidification: Acidify the sample by adding formic acid (e.g., to a final concentration of 0.1%).

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elution: Elute the analytes with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate MEHHP from other potential migrants (e.g., start with 95% A, ramp to 95% B, hold, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for both MEHHP and MEHHP-d4 (one for quantification and one for confirmation). Specific mass transitions should be optimized in-house.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| MEHHP | [M-H]⁻ | Optimize in-house | Optimize in-house |

| MEHHP-d4 | [M-H]⁻ | Optimize in-house | Optimize in-house |

| Table 2: Example of MRM transitions for MEHHP and MEHHP-d4. |

Quantification

Construct a calibration curve by plotting the peak area ratio of MEHHP to MEHHP-d4 against the concentration of the calibration standards. Determine the concentration of MEHHP in the samples from this calibration curve.

Mandatory Visualizations

Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.

Caption: Experimental workflow for the analysis of MEHHP in food simulants.

References

Application Note: High-Throughput Analysis of MEHHP and MEHHP-d4 in Human Urine using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and its deuterated internal standard (MEHHP-d4) in human urine. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. This method is suitable for high-throughput biomonitoring studies and toxicokinetic assessments in clinical and research settings.

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP).[1] Due to the widespread use of DEHP in consumer products, there is significant interest in monitoring human exposure levels. MEHHP is a reliable biomarker of DEHP exposure, and its concentration in urine is often measured in epidemiological and toxicological studies.[1] Accurate and precise quantification of MEHHP is crucial for assessing potential health risks associated with DEHP exposure. The use of a stable isotope-labeled internal standard, such as MEHHP-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the chromatographic separation and quantification of MEHHP and MEHHP-d4 in human urine.

Experimental Protocols

Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

This protocol is designed for the analysis of total MEHHP (free and glucuronidated) in human urine.

Materials:

-

Human urine samples

-

MEHHP and MEHHP-d4 analytical standards

-

β-glucuronidase from E. coli

-

Ammonium acetate buffer (1 M, pH 6.5)

-

Formic acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Procedure:

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

-

Transfer 1 mL of the clear urine supernatant to a clean polypropylene tube.

-

Spike the sample with the internal standard solution (MEHHP-d4) to a final concentration of 10 ng/mL.

-

Enzymatic Hydrolysis: Add 200 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution.

-

Vortex the samples gently and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

-

After incubation, acidify the samples by adding 20 µL of formic acid.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the entire pre-treated urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 2 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| MEHHP | 293.1 | 121.1 | 15 |

| MEHHP-d4 | 297.1 | 121.1 | 15 |

Data Presentation

The following table summarizes the expected quantitative performance of the method.

| Parameter | MEHHP |

| Retention Time (approx.) | 6.5 min |

| **Linearity (R²) ** | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL |

| Recovery | 90 - 110% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for MEHHP analysis.

MEHHP-Induced Signaling Pathway

MEHHP has been shown to activate the tryptophan-kynurenine-Aryl Hydrocarbon Receptor (AHR) pathway.[3][4]

Caption: MEHHP-induced AHR signaling pathway.

Conclusion